molecular formula C20H20ClIN4OS B296630 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide

2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide

Cat. No.: B296630
M. Wt: 526.8 g/mol
InChI Key: WKXMVWARWMJEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is a member of the triazole family of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide involves the inhibition of PKC. PKC is a family of enzymes that are involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can affect these processes and lead to changes in cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to affect the expression of various genes, including those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide in lab experiments is its ability to inhibit PKC, which makes it a useful tool for studying various cellular processes. However, one limitation is that it may have off-target effects on other enzymes or cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are many future directions for the study of 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide. One possible direction is to investigate its effects on different types of cells and in different experimental conditions. Another direction is to study its effects in vivo, in animal models of disease. Finally, it may be possible to develop more specific inhibitors of PKC based on the structure of this compound, which could have therapeutic potential for a variety of diseases.

Synthesis Methods

The synthesis of 2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide involves the reaction between 2-chloro-4-ethyl-5-thioxo-1,2,4-triazole and 4-iodo-2,6-dimethylbenzene-1-amine in the presence of acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, followed by the addition of water to the reaction mixture. The resulting solid is then purified by recrystallization to obtain the final product.

Scientific Research Applications

2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to have a wide range of applications, including as an inhibitor of protein kinase C (PKC), an enzyme that plays a key role in the regulation of many cellular processes.

Properties

Molecular Formula

C20H20ClIN4OS

Molecular Weight

526.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-4-ethyl-5-sulfanylidene-1,2,4-triazol-1-yl]-N-(4-iodo-2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C20H20ClIN4OS/c1-4-25-19(15-7-5-6-8-16(15)21)24-26(20(25)28)11-17(27)23-18-12(2)9-14(22)10-13(18)3/h5-10H,4,11H2,1-3H3,(H,23,27)

InChI Key

WKXMVWARWMJEIB-UHFFFAOYSA-N

SMILES

CCN1C(=NN(C1=S)CC(=O)NC2=C(C=C(C=C2C)I)C)C3=CC=CC=C3Cl

Canonical SMILES

CCN1C(=NN(C1=S)CC(=O)NC2=C(C=C(C=C2C)I)C)C3=CC=CC=C3Cl

Origin of Product

United States

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